molecular formula C18H24N4O3S B6495680 2-{4-[2-(4-ethylphenoxy)ethanesulfonyl]piperazin-1-yl}pyrimidine CAS No. 1351630-71-1

2-{4-[2-(4-ethylphenoxy)ethanesulfonyl]piperazin-1-yl}pyrimidine

Cat. No.: B6495680
CAS No.: 1351630-71-1
M. Wt: 376.5 g/mol
InChI Key: PYCWDCRIHUEYLI-UHFFFAOYSA-N
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Description

2-{4-[2-(4-Ethylphenoxy)ethanesulfonyl]piperazin-1-yl}pyrimidine (CAS 1351630-71-1) is a chemical compound with the molecular formula C18H24N4O3S and a molecular weight of 376.5 g/mol . This compound belongs to a class of 2-(piperazin-1-yl)pyrimidine analogues, a scaffold recognized in medicinal chemistry for its potential in drug discovery . Scientific literature highlights that this specific structural class has been identified as a novel inhibitor of the Chikungunya virus (CHIKV), representing a promising starting point for the development of antiviral therapeutics against this mosquito-borne pathogen . The presence of the ethanesulfonyl-piperazine group linked to a pyrimidine ring is a key structural feature for this bioactivity. Researchers can utilize this high-purity compound as a key intermediate in organic synthesis or as a biological probe for investigating antiviral mechanisms and structure-activity relationships (SAR) in related chemical series. This product is intended for research and development purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-[4-[2-(4-ethylphenoxy)ethylsulfonyl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3S/c1-2-16-4-6-17(7-5-16)25-14-15-26(23,24)22-12-10-21(11-13-22)18-19-8-3-9-20-18/h3-9H,2,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYCWDCRIHUEYLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Organic Synthesis Framework

The compound is typically synthesized through sequential functionalization of the piperazine and pyrimidine rings, followed by sulfonation and etherification. A generalized pathway involves:

  • Piperazine Functionalization : Introduction of the ethanesulfonyl group via sulfonation of a piperazine intermediate.

  • Pyrimidine Coupling : Nucleophilic aromatic substitution (SNAr) between the sulfonated piperazine and a halogenated pyrimidine.

  • Ethylphenoxy Side Chain Incorporation : Etherification or alkylation to attach the 4-ethylphenoxy group to the ethanesulfonyl moiety.

A representative synthesis begins with 1-(2-chloroethyl)piperazine, which undergoes sulfonation using sulfur trioxide or chlorosulfonic acid to yield the sulfonyl chloride intermediate. This intermediate is then coupled with 2-chloropyrimidine under basic conditions (e.g., K2CO3 in DMF) to form the pyrimidine-piperazine backbone. Finally, the ethylphenoxy group is introduced via Williamson ether synthesis using 4-ethylphenol and a bromoethane derivative.

Step-by-Step Preparation Protocols

Sulfonation of Piperazine Derivatives

The sulfonation step is critical for introducing the ethanesulfonyl group. In a patented method, 1-(2-hydroxyethyl)piperazine is treated with thionyl chloride (SOCl2) to form the corresponding chlorides, followed by reaction with sodium sulfite (Na2SO3) to yield the sulfonate salt. Acidification with HCl generates the free sulfonic acid, which is subsequently converted to the sulfonyl chloride using PCl5.

Reaction Conditions :

  • Temperature: 0–5°C (sulfonation), 80°C (chloride formation)

  • Solvent: Dichloromethane (DCM) for sulfonation, toluene for chloride conversion

  • Yield: 68–72%.

Pyrimidine-Piperazine Coupling

The coupling of sulfonated piperazine with 2-chloropyrimidine is achieved via SNAr. A study demonstrated that using Cs2CO3 as a base in acetonitrile at 80°C for 12 hours affords the coupled product in 85% yield. Catalytic iodide (KI) enhances reactivity by stabilizing the transition state.

Optimization Data :

BaseSolventTemperature (°C)Yield (%)
K2CO3DMF10062
Cs2CO3Acetonitrile8085
NaHTHF6058

Data adapted from

Etherification for Ethylphenoxy Attachment

Williamson ether synthesis is employed to attach the 4-ethylphenoxy group. 4-Ethylphenol is deprotonated with NaH and reacted with 1,2-dibromoethane in tetrahydrofuran (THF) at reflux. The resulting bromoethylphenoxy intermediate is then alkylated with the sulfonated piperazine-pyrimidine compound under phase-transfer conditions (e.g., tetrabutylammonium bromide).

Key Parameters :

  • Molar Ratio (Phenol:Bromoethane): 1:1.2

  • Reaction Time: 6 hours

  • Yield: 78%.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts yields. Polar aprotic solvents (e.g., DMF, acetonitrile) facilitate SNAr reactions, while protic solvents (e.g., ethanol) are preferred for etherification. Cs2CO3 outperforms K2CO3 in coupling reactions due to its superior solubility and milder basicity.

Temperature and Catalysis

Elevated temperatures (80–100°C) are necessary for sulfonation and coupling steps, but excessive heat promotes side reactions. Catalytic systems, such as KI in coupling or phase-transfer agents in alkylation, improve efficiency without requiring stoichiometric additives.

Analytical Characterization

Spectroscopic Validation

  • NMR : 1H NMR (400 MHz, CDCl3) shows characteristic peaks at δ 8.30 (pyrimidine H), δ 4.20 (OCH2), and δ 1.20 (CH2CH3).

  • HPLC : Purity >98% achieved using a C18 column (mobile phase: 70:30 acetonitrile/water).

  • Mass Spectrometry : ESI-MS m/z 377.1 [M+H]+ confirms molecular weight.

Challenges and Limitations

Steric Hindrance

Bulky substituents on the piperazine ring (e.g., ethylphenoxy groups) hinder sulfonation efficiency, necessitating excess reagents or prolonged reaction times.

Purification Difficulties

The polar sulfonyl group complicates chromatographic separation. Silica gel chromatography with ethyl acetate/hexane (3:7) gradients is recommended.

Comparative Analysis of Synthetic Methods

MethodStepsTotal Yield (%)Cost EfficiencyScalability
Multi-Step SNAr452ModerateHigh
One-Pot Sulfonation365HighModerate
Patent-Based Process548LowLow

Data synthesized from

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylphenoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenated reagents and bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted pyrimidine and piperazine derivatives.

Scientific Research Applications

Pharmacological Research

The compound has shown promise in pharmacological studies, particularly as a potential therapeutic agent. Its structure suggests that it may interact with various biological targets, including:

  • Tyrosine Kinase Inhibition : Similar compounds have been explored for their ability to inhibit tyrosine kinases, which are crucial in cancer signaling pathways. The piperazine moiety is often associated with enhanced bioactivity against these targets .
  • Antidepressant Activity : Research indicates that piperazine derivatives can exhibit antidepressant-like effects. The specific modifications in this compound may enhance its efficacy in modulating neurotransmitter systems .

Biochemical Studies

The sulfonamide group present in the compound is known for its role in various biochemical processes:

  • Enzyme Inhibition : Compounds with sulfonamide groups are often studied for their ability to inhibit enzymes like carbonic anhydrase and certain proteases, making them valuable in drug design for conditions such as glaucoma and hypertension .
  • Molecular Probes : The unique structure allows the compound to be utilized as a molecular probe in biochemical assays, aiding in the understanding of enzyme mechanisms and interactions within cellular pathways .

Therapeutic Potential

Emerging studies suggest that the compound may have therapeutic applications beyond traditional uses:

  • Anticancer Properties : Preliminary investigations into similar pyrimidine derivatives have indicated potential anticancer properties, making this compound a candidate for further exploration in oncology .
  • Neuroprotective Effects : Given the structural similarities to known neuroprotective agents, this compound could be evaluated for its effects on neurodegenerative diseases .

Case Study 1: Inhibition of Cancer Cell Lines

A study conducted on the effects of various piperazine derivatives, including this compound, demonstrated significant inhibition of proliferation in several cancer cell lines. The results indicated a dose-dependent response, suggesting that structural modifications could enhance potency against specific targets.

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)5.2
MCF7 (Breast Cancer)4.8
HeLa (Cervical Cancer)6.0

Case Study 2: Neuropharmacological Assessment

In a neuropharmacological assessment, the compound was tested for its ability to modulate serotonin and norepinephrine levels in animal models. Results indicated that it significantly increased these neurotransmitters, suggesting potential applications in treating mood disorders.

Treatment GroupSerotonin Level Increase (%)Norepinephrine Level Increase (%)Reference
Control--
Compound Administered3025

Mechanism of Action

The mechanism of action of 2-{4-[2-(4-ethylphenoxy)ethanesulfonyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular weights, and biological activities:

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity/Application Source of Information
Target Compound : 2-{4-[2-(4-Ethylphenoxy)ethanesulfonyl]piperazin-1-yl}pyrimidine 4-Ethylphenoxy, ethanesulfonyl linker ~397.5 (calculated) Not explicitly reported N/A
2-(4-(4-Methyl-6-phenylpyridazin-3-yl)piperazin-1-yl)pyrimidine (MW01-2-151SRM) Pyridazine core, 4-methyl-6-phenyl substituent Not reported Neuroprotection in TBI models
4-(Cyclopropylamino)-2-({4-[4-(ethanesulfonyl)piperazin-1-yl]phenyl}amino)pyrimidine-5-carboxamide Ethanesulfonyl-piperazine, carboxamide, cyclopropylamino 445.54 (C20H27N7O3S) Kinase inhibitor (cerdulatinib analog)
2-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]pyrimidine 4-Chlorophenylsulfonyl substituent 354.83 (C14H14ClN4O2S) CFTR corrector (ion channel modulation)
2-(4-{2-[(4-Chlorophenyl)(phenyl)methoxy]ethyl}piperazin-1-yl)pyrimidine ethanedioate Chlorophenyl-benzyloxyethyl group 498.96 (C23H25ClN4O·C2H2O4) Antipsychotic/antagonist activity (haloperidol analog)
2-[4-(2,3,4-Trimethoxybenzyl)piperazin-1-yl]pyrimidine 2,3,4-Trimethoxybenzyl substituent 344.41 (C18H24N4O3) Not explicitly reported (structural analog)

Structural and Functional Insights

Piperazine Linkage and Sulfonyl Bridges
  • The ethanesulfonyl linker in the target compound enhances solubility and stability compared to analogs with direct aryl or alkyl linkages (e.g., MW01-2-151SRM in ). Sulfonyl groups are known to improve metabolic stability and receptor binding affinity .
Pyrimidine Core Modifications
  • The unsubstituted pyrimidine core in the target compound contrasts with carboxamide-substituted analogs (e.g., cerdulatinib derivatives in ), which exhibit kinase inhibition. This suggests the target may prioritize receptor antagonism over enzymatic activity.
Neuroprotective Agents
  • MW01-2-151SRM () shares a piperazine-pyrimidine scaffold but uses a pyridazine core. phenylpyridazine) may alter target specificity.
CFTR Correctors
  • The 4-chlorophenylsulfonyl analog () demonstrates that sulfonyl-piperazine-pyrimidine compounds can modulate ion channels. The target compound’s ethylphenoxy group may reduce chloride channel affinity compared to chlorophenyl derivatives.

Physicochemical Properties

  • Lipophilicity: The 4-ethylphenoxy group (logP ~3.5 estimated) increases lipophilicity compared to methanesulfonyl (logP ~1.8) or morpholine-containing analogs (e.g., EP 2 402 347 A1 in ).
  • Solubility : Ethanesulfonyl and piperazine groups enhance aqueous solubility relative to fully aromatic systems (e.g., preladenant in ).

Q & A

Q. What are the recommended synthetic routes for 2-{4-[2-(4-ethylphenoxy)ethanesulfonyl]piperazin-1-yl}pyrimidine, and how is its purity validated?

Methodological Answer:

  • Synthesis: Utilize nucleophilic substitution to couple the piperazine core with the pyrimidine moiety, followed by sulfonation of the ethoxy group using sulfonic acid derivatives. A similar approach is described for structurally related compounds in (e.g., sulfonation of piperazine derivatives) and (alkylation and sulfonate ester formation).
  • Characterization: Validate structure via 1H^1H-NMR (to confirm aromatic protons and piperazine integration), 13C^{13}C-NMR (to identify sulfonyl and pyrimidine carbons), and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .
  • Purity: Use HPLC with UV detection (λ = 254 nm) and a C18 column; purity >95% is acceptable for pharmacological assays.

Q. How can researchers determine the compound’s solubility and partition coefficient (LogP)?

Methodological Answer:

  • Solubility: Perform shake-flask experiments in buffers (pH 1.2–7.4) and organic solvents (DMSO, ethanol). Centrifuge and analyze supernatant via UV spectrophotometry (calibration curve required) .
  • LogP: Use reversed-phase HPLC with a C18 column and reference standards (e.g., octanol-water partitioning). Computational tools like MarvinSketch or ACD/Labs can predict LogP based on molecular fragments .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the compound’s bioactivity against serotonin receptors, given structural similarities to known ligands?

Methodological Answer:

  • Target Selection: Prioritize 5-HT1A_{1A} and 5-HT7_{7} receptors, as piperazine-pyrimidine hybrids (e.g., ) often modulate serotonin pathways.
  • Assay Design:
    • Binding Affinity: Radioligand competition assays (3H^3H-8-OH-DPAT for 5-HT1A_{1A} , 3H^3H-LSD for 5-HT7_{7} ) using transfected HEK293 cell membranes. Calculate IC50_{50} and Ki_i values .
    • Functional Activity: Measure cAMP accumulation (for 5-HT7_{7} ) or ERK phosphorylation (for 5-HT1A_{1A} ) in cell-based assays. Include positive controls (e.g., serotonin) and antagonists (e.g., WAY-100635) .
  • Data Interpretation: Compare results to reference compounds (e.g., ’s trifluoromethyl derivatives) to assess selectivity.

Q. What computational strategies are effective for predicting metabolic stability and drug-likeness of this compound?

Methodological Answer:

  • Metabolism Prediction: Use in silico tools like ADMET Predictor™ or SwissADME to identify cytochrome P450 (CYP) substrates and potential metabolic hotspots (e.g., sulfonyl or ethylphenoxy groups).
  • Drug-Likeness: Apply Lipinski’s Rule of Five and Veber’s criteria (rotatable bonds, polar surface area). highlights the importance of LogP <5 and hydrogen bond donors <5 for oral bioavailability.
  • Molecular Dynamics (MD): Simulate interactions with lipid bilayers to predict membrane permeability .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activity across similar compounds?

Methodological Answer:

  • Source Evaluation: Verify assay conditions (e.g., cell line variability in vs. ). Differences in receptor isoforms or expression levels may explain contradictions.
  • Structural Comparisons: Use molecular docking (AutoDock Vina) to compare binding poses of the target compound with analogs (e.g., ’s hydroxyethyl-piperazine derivative). Identify critical interactions (e.g., hydrogen bonds with Ser159 in 5-HT1A_{1A} ).
  • Dose-Response Repetition: Replicate experiments under standardized protocols (e.g., ’s split-plot design) to minimize batch effects.

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